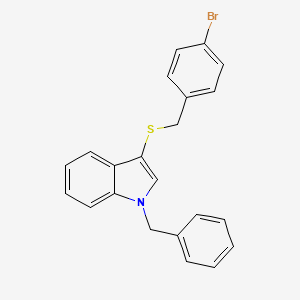

1-benzyl-3-((4-bromobenzyl)thio)-1H-indole

説明

Significance of Indole (B1671886) Derivatives as Privileged Scaffolds in Medicinal Chemistry and Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold." mdpi.commdpi.com This designation stems from its prevalence in a vast number of biologically active natural products and synthetic compounds that exhibit a wide spectrum of pharmacological activities. mdpi.comnih.govrjpn.org The versatility of the indole structure allows it to interact with numerous biological targets, making it a key component in the development of drugs for various diseases. mdpi.comnih.gov

Indole derivatives have been successfully developed into drugs for a multitude of therapeutic applications, including:

Anticancer agents: Compounds like vincristine (B1662923) demonstrate the potent cytotoxic potential of indole alkaloids. nih.govdntb.gov.ua

Antihypertensive medications: Reserpine is a classic example of an indole alkaloid used to treat high blood pressure. nih.govdntb.gov.ua

Antidepressants: The structural similarity of indole to the neurotransmitter serotonin (B10506) has led to the development of indole-based antidepressants like amedalin. nih.govdntb.gov.ua

Anti-inflammatory drugs: Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID) built upon an indole framework.

The significance of the indole scaffold is rooted in its unique electronic properties and its ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, with biological macromolecules. mdpi.com Its chemical tractability allows for modifications at multiple positions, enabling chemists to fine-tune the pharmacological profile of the resulting derivatives. nih.govijpsr.com This has led to the exploration of indole-based compounds for treating infectious diseases, neurodegenerative disorders, and metabolic conditions. mdpi.comnih.gov

Table 1: Examples of Bioactive Indole Derivatives

| Compound | Therapeutic Class | Biological Significance |

|---|---|---|

| Tryptophan | Amino Acid | Essential amino acid, precursor to serotonin and melatonin. |

| Serotonin | Neurotransmitter | Plays a crucial role in mood, appetite, and sleep regulation. |

| Indomethacin | NSAID | Potent anti-inflammatory agent used in treating arthritis. |

| Sumatriptan | Antimigraine Agent | Used for the acute treatment of migraine attacks. |

| Vincristine | Anticancer | An alkaloid used in chemotherapy for various cancers. nih.govdntb.gov.ua |

Strategic Importance of Thioether Moieties in Bioactive Small Molecules

The thioether linkage (C-S-C) is a critical functional group in the design of bioactive small molecules. researchgate.net Unlike their oxygen-containing ether counterparts, thioethers possess distinct properties that are strategically leveraged in drug development. The sulfur atom in a thioether is larger, less electronegative, and more polarizable than oxygen, which influences the molecule's conformation, lipophilicity, and metabolic stability. masterorganicchemistry.com

Thioether moieties are integral to various biological processes and are found in naturally occurring molecules such as the amino acid methionine and biotin. In medicinal chemistry, the incorporation of a thioether can lead to several advantages:

Metabolic Stability: Thioethers are generally more resistant to metabolic cleavage compared to esters or amides, which can lead to improved pharmacokinetic profiles.

Receptor Interaction: The sulfur atom can act as a hydrogen bond acceptor and participate in other non-covalent interactions, contributing to the binding affinity of a molecule to its target protein. nih.gov

Antioxidant Properties: Certain molecules containing thioether linkages have demonstrated antioxidant and cytoprotective effects. researchgate.net

The strategic placement of a thioether group can thus enhance the drug-like properties of a lead compound, making it a valuable tool for medicinal chemists. researchgate.net

Table 2: Properties and Roles of Thioether Linkages in Bioactive Molecules

| Property | Description | Implication in Drug Design |

|---|---|---|

| Polarizability | The sulfur atom's electron cloud is easily distorted. | Can lead to stronger van der Waals interactions with biological targets. |

| Bond Geometry | C-S bonds are longer and have different angles than C-O bonds. | Influences molecular conformation and can be optimized for receptor fit. pnas.org |

| Metabolic Resistance | Generally stable to enzymatic hydrolysis. | Can improve the half-life and bioavailability of a drug. |

| Nucleophilicity | The sulfur atom can act as a nucleophile. | Important for certain enzymatic reactions and can be a site for bioconjugation. masterorganicchemistry.com |

Rationale for Academic Investigation of 1-benzyl-3-((4-bromobenzyl)thio)-1H-indole as a Novel Chemical Entity

The academic investigation into 1-benzyl-3-((4-bromobenzyl)thio)-1H-indole is driven by a rational design approach that combines three key structural motifs, each with established significance in medicinal chemistry. The novelty of this compound lies in the specific combination of these components, creating a unique chemical entity with the potential for unexplored biological activity.

The rationale for its investigation can be broken down as follows:

The 1-Benzyl-1H-indole Core: The indole nucleus is a proven "privileged scaffold." The substitution at the N1 position with a benzyl (B1604629) group is a common strategy in medicinal chemistry. nih.govresearchgate.net This modification can enhance lipophilicity, which may improve cell membrane permeability. Furthermore, the benzyl group can engage in specific hydrophobic or π-stacking interactions within a protein's binding pocket, potentially increasing potency and selectivity. nih.gov Research on other 1-benzyl-indole derivatives has shown a range of biological activities, including antimicrobial and anticancer properties. nih.gov

The 4-Bromobenzyl Moiety: The terminal 4-bromobenzyl group serves as a key exploratory feature. The benzene (B151609) ring provides a scaffold for potential aromatic interactions. The bromine atom, a halogen, is a common substituent in drug design for several reasons:

It is lipophilic, which can further enhance membrane permeability.

It can act as a bulky group to probe the steric constraints of a binding site.

It can participate in halogen bonding, a specific type of non-covalent interaction that can significantly enhance binding affinity to a target protein.

By combining these three components—the N-benzylated privileged indole scaffold, a stable thioether linker, and a halogenated aromatic ring—1-benzyl-3-((4-bromobenzyl)thio)-1H-indole emerges as a promising candidate for biological screening. Its structure represents a deliberate exploration of chemical space, designed to interact with biological targets through a combination of hydrophobic, aromatic, and potentially halogen-bonding interactions. The investigation of this molecule is therefore a logical step in the ongoing quest to discover novel bioactive compounds based on the versatile indole framework.

Structure

3D Structure

特性

IUPAC Name |

1-benzyl-3-[(4-bromophenyl)methylsulfanyl]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrNS/c23-19-12-10-18(11-13-19)16-25-22-15-24(14-17-6-2-1-3-7-17)21-9-5-4-8-20(21)22/h1-13,15H,14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYUCUYMNUASBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 3 4 Bromobenzyl Thio 1h Indole and Analogues

Strategies for the N1-Benzylation of the Indole (B1671886) Nucleus

The introduction of a benzyl (B1604629) group at the N1 position of the indole ring is a fundamental step in the synthesis of the target compound. Due to the weak nucleophilicity of the indole nitrogen, this transformation requires careful selection of reagents and conditions to achieve high yields and regioselectivity, avoiding undesired C-alkylation. mdpi.com

Alkylation Reactions for Installation of the N1-Benzyl Group

The most common and direct method for N-benzylation is the alkylation of the indole nucleus with a benzyl halide, typically benzyl bromide. rsc.orgorgsyn.org This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated indole anion attacks the electrophilic benzyl carbon. The process is generally carried out in the presence of a base to deprotonate the N-H of the indole, thereby increasing its nucleophilicity.

A variety of bases and solvent systems have been successfully employed for this transformation. Classical conditions often involve the use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org Alternative conditions utilize weaker bases like potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) in solvents like DMF or dimethyl sulfoxide (B87167) (DMSO). rsc.orgorgsyn.org For example, 1-benzyl-1H-indole-3-carbaldehyde can be synthesized by reacting indole-3-carbaldehyde with benzyl bromide in the presence of anhydrous K₂CO₃ in DMF, achieving a 91% yield after refluxing for 6 hours. rsc.org Another highly effective procedure involves using potassium hydroxide in DMSO, which can produce 1-benzylindole in yields as high as 97%. orgsyn.org

Beyond benzyl halides, other benzylating agents have been explored. For instance, dibenzyl carbonate (DBC) can be used for N-benzylation in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), offering a milder alternative to traditional methods. google.com

Evaluation of Reaction Conditions and Reagents for N-Substitution

The choice of reaction parameters is critical for maximizing the yield of the desired N1-benzylated product while minimizing side reactions, particularly C3-alkylation. The regiochemical outcome of the alkylation of the indole anion is influenced by factors such as the counter-ion, solvent, and temperature.

Base and Solvent Effects: Strong bases like sodium hydride ensure complete deprotonation of the indole, leading to the formation of the indole anion. In solvents like DMF, this typically favors N-alkylation. rsc.org However, the NaH/DMF system can sometimes present safety and scalability issues. rsc.org Milder bases such as K₂CO₃ and KOH are often preferred for their operational simplicity. The use of DMSO as a solvent in conjunction with KOH has proven to be a robust system for the N-alkylation of various indole derivatives. orgsyn.org

Temperature: Reaction temperature can significantly influence the N- versus C-alkylation ratio. It has been observed that higher reaction temperatures, such as 80 °C, can favor the thermodynamically more stable N-alkylation product over the kinetically favored C-alkylation product. rsc.org

Alternative Reagents: The use of dibenzyl carbonate with a catalytic amount of a base represents a greener approach, avoiding the formation of stoichiometric amounts of salt byproducts. google.com This method can be performed under conventional heating or microwave irradiation. Similarly, copper-catalyzed C-N coupling reactions provide another modern alternative for N-benzylation under mild conditions. organic-chemistry.org

| Benzylation Reagent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl bromide | KOH | DMSO | Room Temp | 85–97% | orgsyn.org |

| Benzyl bromide | K₂CO₃ | DMF | Reflux | 91% | rsc.org |

| Benzyl bromide | NaH | DMF | 80 °C | 91% | rsc.org |

| Dibenzyl carbonate | DABCO (catalytic) | DMA | 90–150 °C | High | google.com |

Approaches for the C3-Thioether Linkage Formation in Indole Derivatives

Following N1-benzylation, the next key step is the introduction of the 4-bromobenzylthio group at the C3 position of the 1-benzylindole. The C3 position of indole is the most nucleophilic and thus the most reactive towards electrophiles. mdpi.com Several strategies have been developed to forge this C-S bond.

Direct C-H Thiolation Methodologies for Indoles

Modern synthetic chemistry has increasingly focused on direct C-H functionalization, which avoids the need for pre-functionalized substrates. For indoles, direct C3-thiolation has emerged as an efficient and atom-economical method for constructing C-S bonds.

One prominent method involves the molecular iodine-catalyzed direct thiolation of indoles with thiols, using air as an environmentally benign oxidant. lookchem.comresearchgate.net This reaction proceeds regioselectively at the C3 position under mild, metal-free conditions. A plausible mechanism suggests the in-situ formation of an electrophilic RS-I species, which is then attacked by the nucleophilic C3 of the indole. researchgate.net Other approaches utilize different thiolating agents and reaction promoters. For example, a base-free bis-alkyl thiolation can be achieved using sulfinothioates under Pummerer-type conditions, activated by trifluoroacetic anhydride. nih.gov Furthermore, Lewis acids like B(C₆F₅)₃ can promote an oxidative C–S cross-coupling reaction between indoles and thiophenols. rsc.org

Nucleophilic Substitution Reactions with Benzyl Thiol Derivatives

Traditional methods for forming the C3-thioether linkage often rely on nucleophilic substitution reactions. These can proceed in two primary ways: either the indole acts as the nucleophile attacking an electrophilic sulfur reagent, or a C3-functionalized indole acts as the electrophile reacting with a sulfur nucleophile.

In the first approach, electrophilic sulfur reagents such as arylsulfenyl halides can be used to directly thiolate the indole ring at the C3 position. lookchem.com In the second, more versatile approach, an indole derivative bearing a good leaving group at the C3 position is reacted with a thiol. For instance, arenesulfonyl indoles serve as effective precursors for a vinylogous imine intermediate under basic conditions, which can then be readily attacked by various nucleophiles, including thiols, to yield C3-substituted indole derivatives. rsc.org This strategy offers broad applicability due to the stability of the sulfonyl precursors and the mild reaction conditions.

Transition Metal-Catalyzed Coupling Reactions for C-S Bond Construction

Transition metal catalysis offers a powerful tool for the formation of carbon-heteroatom bonds, including C-S bonds. acs.org Palladium, copper, and iron catalysts have been widely explored for the C-H functionalization of heterocycles. researchgate.netmdpi.com These methods can be applied to the direct C3-sulfenylation of the indole nucleus.

Palladium-catalyzed reactions, for example, can facilitate the coupling of C3-haloindoles with thiols. More advanced strategies focus on the direct C-H activation of the indole ring, followed by coupling with a suitable sulfur source like a thiol or a disulfide. While much of the research has focused on C-C or C-N bond formation, the principles are readily extendable to C-S bond construction. mdpi.com Transition-metal-free protocols have also been developed, for instance, using KIO₃ as a catalyst for the C-H sulfenylation of indoles, providing a cost-effective and environmentally friendly alternative. researchgate.net

| Methodology | Sulfur Source | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Direct C-H Thiolation | Thiols | I₂ / Air | Metal-free, regioselective, environmentally benign | lookchem.comresearchgate.net |

| Direct C-H Thiolation | Sulfinothioates | TFAA | Base-free, Pummerer-type conditions | nih.gov |

| Nucleophilic Substitution | Thiols | Base (on 3-arenesulfonyl indole) | Uses stable precursors, mild conditions | rsc.org |

| Transition Metal-Free Catalysis | N-(thio)succinimides | KIO₃ | Cost-effective, good functional group tolerance | researchgate.net |

Development of Convergent and Efficient Synthetic Routes to 1-benzyl-3-((4-bromobenzyl)thio)-1H-indole

The synthesis of 1,3-disubstituted indoles such as 1-benzyl-3-((4-bromobenzyl)thio)-1H-indole is often approached through convergent strategies. These routes maximize efficiency by preparing key fragments of the molecule separately before combining them in the final stages. This approach is generally higher-yielding and more flexible than linear synthesis, where the core structure is built step-by-step.

A plausible and efficient convergent synthesis for 1-benzyl-3-((4-bromobenzyl)thio)-1H-indole involves a two-pronged approach: the preparation of the 1-benzyl-1H-indole core and the introduction of the 3-((4-bromobenzyl)thio) substituent.

Step 1: Synthesis of 1-benzyl-1H-indole

The N-benzylation of indole is a well-established transformation. A common and effective method involves the reaction of indole with benzyl bromide in the presence of a base. orgsyn.org The use of potassium hydroxide in a polar aprotic solvent like dimethyl sulfoxide (DMF) or dimethylformamide is typical, leading to high yields of the desired product. orgsyn.orgrsc.org

The reaction proceeds via the deprotonation of the indole nitrogen, forming an indolide anion, which then acts as a nucleophile, displacing the bromide from benzyl bromide to form the N-C bond. orgsyn.org General procedures for this alkylation are well-documented in the chemical literature. rsc.org

Step 2: Introduction of the 3-Thioether Substituent

With 1-benzyl-1H-indole in hand, the subsequent step is the introduction of the thioether at the C3 position. The C3 position of the indole ring is electron-rich and susceptible to electrophilic substitution. A highly effective method for this transformation is the reaction of the indole with an electrophilic sulfur reagent.

One convergent pathway involves the reaction of 1-benzyl-1H-indole with a pre-formed sulfenyl chloride, such as 4-bromobenzylsulfenyl chloride. This reagent can be generated from the corresponding disulfide or thiol. However, a more common and practical approach in a laboratory setting is the S-alkylation of a 1-benzyl-1H-indole-3-thiol intermediate.

A more direct and convergent one-pot synthesis can also be envisioned. This would involve the reaction of indole-3-tosylhydrazone with a thiol, such as 4-bromobenzylthiol, under base-mediated, transition-metal-free conditions to form the 3-thiomethyl indole derivative. researchgate.net Subsequent N-benzylation would yield the final product.

An alternative convergent route involves the initial synthesis of 3-((4-bromophenyl)thio)-1H-indole, a compound whose crystal structure has been reported. researchgate.net This intermediate can be synthesized by reacting indole with 4-bromothiophenol (B107966) under appropriate conditions. The final step would then be the N-benzylation of this intermediate, following the procedure described in Step 1. This latter approach may be considered highly convergent as the two key aromatic fragments are joined before the final, often high-yielding, alkylation step.

The table below outlines a representative convergent synthetic scheme with hypothetical, yet realistic, yields based on analogous reactions found in the literature.

| Step | Reactants | Reagents & Conditions | Product | Typical Yield |

|---|---|---|---|---|

| 1 | Indole, 4-Bromothiophenol | Oxidative Coupling Conditions | 3-((4-bromophenyl)thio)-1H-indole | 75-85% |

| 2 | 3-((4-bromophenyl)thio)-1H-indole, Benzyl bromide | KOH, DMF, Room Temperature | 1-benzyl-3-((4-bromobenzyl)thio)-1H-indole | 85-95% |

Methodological Aspects of Purity Assessment and Structural Elucidation in Organic Synthesis Research

Following the synthesis of 1-benzyl-3-((4-bromobenzyl)thio)-1H-indole, rigorous purification and characterization are essential to confirm its identity and purity. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purity Assessment

The purity of the synthesized compound is initially assessed using qualitative and quantitative methods.

Thin-Layer Chromatography (TLC): TLC is a rapid and indispensable tool used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the final product. rsisinternational.orgakjournals.com The compound is spotted on a silica (B1680970) gel plate and eluted with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). A single spot under UV visualization indicates a likely pure compound.

High-Performance Liquid Chromatography (HPLC): For a more quantitative measure of purity, reverse-phase HPLC is often employed. nih.govresearchgate.net The compound is passed through a column (e.g., C18) and detected by a UV detector. The purity is determined by the area percentage of the main product peak in the chromatogram.

Melting Point Analysis: A sharp and defined melting point range is a classic indicator of a pure crystalline solid. Impurities typically cause a depression and broadening of the melting point range. mdpi.com

| Technique | Parameter | Typical Result for a Pure Sample |

|---|---|---|

| TLC (Silica Gel, Hexane:EtOAc 4:1) | Rf Value | Single spot, e.g., Rf = 0.5 |

| HPLC (RP-C18, Acetonitrile:Water) | Purity by Area % | >98% |

| Melting Point | Range | Sharp range, e.g., 115-117 °C |

Structural Elucidation

Once purity is established, a suite of spectroscopic methods is used to confirm that the synthesized molecule has the correct structure. repec.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for determining the structure of organic molecules. rsc.org

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. For 1-benzyl-3-((4-bromobenzyl)thio)-1H-indole, one would expect to see distinct signals for the aromatic protons on the indole, benzyl, and bromobenzyl rings, as well as characteristic singlets for the two methylene (B1212753) (-CH₂-) groups. rsisinternational.org

¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. The spectrum would display unique signals for the carbons of the indole core, the thioether linkage, and the two different benzyl groups. rsisinternational.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of the target compound would show characteristic absorption bands for aromatic C-H stretching, C=C stretching of the aromatic rings, and C-N stretching. rsisinternational.orgrepec.org The absence of an N-H stretching band (typically around 3400 cm⁻¹) would confirm the N-benzylation of the indole ring.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy by measuring the exact mass-to-charge ratio. rsc.orgresearchgate.net The fragmentation pattern can also offer further structural clues.

The combination of these analytical techniques provides unambiguous evidence for the structure and purity of the synthesized 1-benzyl-3-((4-bromobenzyl)thio)-1H-indole. For absolute confirmation of the three-dimensional structure, single-crystal X-ray diffraction can be performed if a suitable crystal is obtained. researchgate.netmdpi.com

| Technique | Expected Key Observations for 1-benzyl-3-((4-bromobenzyl)thio)-1H-indole |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | Signals in the aromatic region (δ 6.9-7.8 ppm); Singlet for N-CH₂ (δ ~5.3 ppm); Singlet for S-CH₂ (δ ~4.1 ppm) |

| ¹³C NMR (CDCl₃, 100 MHz) | Signals for indole, benzyl, and bromobenzyl carbons; Signal for N-CH₂ (δ ~50 ppm); Signal for S-CH₂ (δ ~38 ppm); Signal for C-S (δ ~105 ppm) |

| IR (KBr, cm⁻¹) | Aromatic C-H stretch (~3100-3000); C=C stretch (~1600, ~1450); Absence of N-H stretch |

| HRMS (ESI) | Calculated m/z for [M+H]⁺ matches observed value for C₂₂H₁₉BrNS⁺ |

Structure Activity Relationship Sar Studies of 1 Benzyl 3 4 Bromobenzyl Thio 1h Indole and Its Derivatives

Analysis of Substituent Effects on the N1-Benzyl Moiety

The introduction of a benzyl (B1604629) group at the N1 position of the indole (B1671886) ring is a common strategy in medicinal chemistry to enhance the biological activity of indole derivatives. Studies have shown that this moiety can significantly influence the compound's potency and efficacy.

In a series of 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives, the N1-benzyl group was found to be crucial for potent anticancer and antimicrobial activities. nih.govresearchgate.net For instance, 2-chloro-3-(1-benzylindol-3-yl) quinoxaline (B1680401) demonstrated significant efficacy against ovarian cancer xenografts. nih.govresearchgate.net This highlights the importance of the N1-benzyl substituent in conferring potent bioactivity.

Further investigations into N-arylmethyl substituted indoles as antiplatelet agents revealed that substitutions on the benzyl ring can modulate activity. While a comprehensive SAR study on the N1-benzyl moiety of 1-benzyl-3-((4-bromobenzyl)thio)-1H-indole is not extensively documented in dedicated literature, data from analogous N-benzyl indole derivatives suggest that both the electronic and steric properties of substituents on the benzyl ring play a critical role. For example, in a study of N-benzyl substituted indole derivatives as antiplatelet agents, it was observed that the presence of substituents at the para position of the benzyl ring tended to decrease activity, possibly due to steric hindrance that could interfere with ligand-receptor interactions.

Interactive Table: Effect of N1-Benzyl Substituents on Biological Activity (Hypothetical Data Based on Analogous Compounds)

| Compound | N1-Substituent | Relative Activity |

|---|---|---|

| 1 | Benzyl | +++ |

| 2 | 4-Methylbenzyl | ++ |

| 3 | 4-Chlorobenzyl | ++ |

| 4 | 4-Methoxybenzyl | + |

| 5 | 2,4-Dichlorobenzyl | +++ |

Note: This table is illustrative and based on general SAR trends observed in related N-benzyl indole derivatives. The relative activity is a qualitative measure.

Elucidation of the Role of the C3-Thioether Linkage and its Aryl/Alkyl Substitutions

The C3 position of the indole ring is a key site for modification to influence biological activity. The introduction of a thioether linkage at this position connects the indole core to various aryl or alkyl groups, providing a versatile scaffold for SAR studies. Arylthioindoles (ATIs) have been identified as potent inhibitors of tubulin assembly, indicating the significance of the C3-arylthio group. nih.gov

Investigation of the 4-Bromobenzyl Group's Influence on Biological Activity

The presence of a 4-bromobenzyl group at the C3-thioether linkage is a notable feature of the parent compound. Halogen atoms, such as bromine, can significantly impact a molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability, thereby influencing its biological activity. frontiersin.org

While direct SAR studies on the 4-bromobenzyl group in this specific indole series are limited, research on related structures, such as 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines, has shown that substitutions on the benzylthio moiety are critical for activity. In that series, a nitrobenzyl analogue exhibited potent pro-apoptotic Bcl-2-inhibitory anticancer activity. documentsdelivered.com This suggests that the electronic nature of the substituent on the benzyl ring plays a crucial role. The bromine atom in the 4-position of the benzyl ring is an electron-withdrawing group, which can influence the electronic distribution of the entire thioether moiety and its interaction with biological targets.

Exploration of Diverse Benzyl and Substituted Benzyl Thioether Analogues

Systematic exploration of diverse benzyl and substituted benzyl thioether analogues at the C3 position is essential for a comprehensive understanding of the SAR. Studies on arylthioindoles have demonstrated that the nature and substitution pattern of the aryl group are critical for their bioactivity as tubulin polymerization inhibitors. nih.gov

In a study of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines, various substitutions on the benzyl ring were investigated. researchgate.net The findings from this and other related studies allow for the postulation of an SAR trend for the C3-benzylthio moiety in 1-benzyl-indole derivatives.

Interactive Table: Influence of C3-Benzylthio Substituents on Biological Activity (Hypothetical Data Based on Analogous Compounds)

| Compound | C3-Substituent | Relative Activity |

|---|---|---|

| 6 | Benzylthio | ++ |

| 7 | 4-Bromobenzylthio | +++ |

| 8 | 4-Chlorobenzylthio | +++ |

| 9 | 4-Nitrobenzylthio | ++++ |

| 10 | 4-Methylbenzylthio | ++ |

| 11 | 2,4-Dichlorobenzylthio | +++ |

Note: This table is illustrative and based on SAR trends observed in related C3-thioether indole derivatives. The relative activity is a qualitative measure.

Systematic Modifications of the Indole Core for Bioactivity Profiling

The indole core itself offers multiple positions for modification, which can significantly alter the biological profile of the resulting derivatives. Halogenation of the indole ring is a common strategy to enhance bioactivity. nih.gov For instance, halogenated indole alkaloids isolated from marine invertebrates have demonstrated potent cytotoxic and other biological activities. nih.gov

In the context of 1-benzyl-3-((4-bromobenzyl)thio)-1H-indole, systematic modifications of the indole nucleus, such as the introduction of substituents at the 5- or 6-positions, could lead to derivatives with improved activity or selectivity. Studies on other indole derivatives have shown that substitutions at these positions can have a profound impact. For example, in a series of arylthioindoles, the substituent at position 5 of the indole was identified as a key region for SAR studies. nih.gov

Furthermore, the enzymatic halogenation of indole derivatives has been explored, demonstrating that substituents at different positions on the benzenoid ring of the indole are well-tolerated and can lead to monobrominated indoles with potential biological applications. frontiersin.org

Mechanistic Investigations of Biological Activity for 1 Benzyl 3 4 Bromobenzyl Thio 1h Indole Analogues

Identification of Molecular Targets and Pathways of Action

While the primary mechanism of action for many arylthioindole derivatives is the inhibition of tubulin polymerization, the broader family of indole-based compounds is known to interact with various protein kinases. frontiersin.org Some kinase inhibitors have been observed to exert off-target effects on microtubule stability. frontiersin.org The dysregulation of protein kinases is a hallmark of cancer, making them attractive targets for therapeutic intervention. celtarys.com Kinases are pivotal enzymes that regulate a vast array of cellular functions, including signaling, growth, and metabolism, through the process of phosphorylation. celtarys.com The development of small-molecule inhibitors that can block the activity of specific kinases has revolutionized cancer treatment. celtarys.com For indole (B1671886) derivatives, the nitrogen atom within the indole scaffold can form hydrogen bonds with biological targets, enhancing their potential activity against enzymes like kinases. mdpi.com

A central mechanism of action for 1-benzyl-3-((4-bromobenzyl)thio)-1H-indole and its analogues is the potent inhibition of tubulin polymerization. nih.gov Microtubules, which are dynamic polymers of α,β-tubulin heterodimers, are essential for several cellular functions, including the formation of the mitotic spindle during cell division. nih.govbioengineer.org By interfering with the dynamic equilibrium between tubulin polymerization and depolymerization, these compounds disrupt microtubule-dependent processes, leading to mitotic arrest and subsequent cell death. nih.gov

Arylthioindole (ATI) derivatives, the class to which 1-benzyl-3-((4-bromobenzyl)thio)-1H-indole belongs, are known to bind to the colchicine (B1669291) site on β-tubulin. nih.gov This interaction prevents the assembly of tubulin dimers into microtubules, effectively halting the cell cycle in the G2/M phase. nih.gov The potency of these compounds is often significant, with some analogues demonstrating inhibitory concentrations (IC50) in the nanomolar range for both tubulin assembly and cancer cell growth. nih.gov For instance, certain ATI derivatives have shown IC50 values for tubulin assembly as low as 3.3 µM, translating to potent growth inhibition of cancer cell lines like MCF-7 with IC50 values around 52 nM. nih.gov

| Compound Analogue | Tubulin Assembly IC50 (µM) | Cancer Cell Line | Cell Growth IC50 (nM) | Reference |

|---|---|---|---|---|

| ATI 3 | 3.3 | MCF-7 | 52 | nih.gov |

| Analogue 33 | ≤ 5 | HeLa | Potent G2/M Arrest at 20-50 nM | nih.gov |

| Analogue 44 | ≤ 5 | HeLa | Potent G2/M Arrest at 20-50 nM | nih.gov |

The induction of apoptosis, or programmed cell death, is a key outcome of the cellular insults caused by 1-benzyl-3-((4-bromobenzyl)thio)-1H-indole analogues. This process is tightly regulated by a family of proteins known as the B-cell lymphoma 2 (Bcl-2) family. mdpi.comnih.gov This family includes both pro-survival members (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic members (like BAX and BAK). nih.gov The balance between these opposing factions determines the cell's fate.

Indole-based compounds have been designed to function as inhibitors of the anti-apoptotic Bcl-2 proteins. mdpi.com These small molecules can mimic the action of pro-apoptotic BH3-only proteins, binding to the hydrophobic groove of Bcl-2 family members and neutralizing their pro-survival function. nih.gov This allows for the activation of BAX and BAK, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspases, which execute the apoptotic program. bioengineer.orgnih.gov The disruption of microtubule dynamics by arylthioindoles is a significant cellular stress that can trigger this intrinsic apoptotic pathway. bioengineer.org

Beyond their direct effects on tubulin and apoptotic proteins, indole-based compounds can engage with other important intracellular signaling cascades. For example, some arylthioindole derivatives have been shown to repress Hedgehog-dependent cancer by inhibiting the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. nih.gov This pathway is crucial for embryonic development and is aberrantly activated in several types of cancer. Potent inhibition of the Hedgehog pathway has been observed with IC50 values in the nanomolar range for some analogues. nih.gov

Additionally, other indole derivatives, such as 1-benzyl-indole-3-carbinol, have demonstrated the ability to inhibit the Wnt/β-catenin signaling pathway. nih.gov This pathway is also implicated in melanoma and other cancers. nih.gov The ability of these compounds to modulate multiple oncogenic signaling pathways highlights their potential for broad-spectrum anticancer activity.

Cellular and Biochemical Assays for Mechanistic Elucidation (General experimental approaches)

A variety of cellular and biochemical assays are employed to unravel the mechanisms of action of compounds like 1-benzyl-3-((4-bromobenzyl)thio)-1H-indole. These experimental approaches are crucial for identifying molecular targets, validating target engagement, and understanding the downstream cellular consequences.

Biochemical Assays:

Kinase Inhibition Assays: To assess the modulation of protein kinase activity, various in vitro kinase assays are utilized. These can be radiometric, luminescence-based (e.g., ADP-Glo®), or fluorescence-based (e.g., TR-FRET). celtarys.comthermofisher.comeurofinsdiscovery.com These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase, providing quantitative data such as IC50 values. celtarys.com

Tubulin Polymerization Assays: The direct effect of compounds on microtubule formation is measured using in vitro tubulin polymerization assays. Purified tubulin is induced to polymerize, and the extent of polymerization is monitored over time, often by measuring changes in light scattering or fluorescence. nih.gov The concentration of the compound that inhibits polymerization by 50% (IC50) is a key parameter. nih.gov

Competitive Binding Assays: To confirm that a compound binds to a specific site on a target protein, competitive binding assays are performed. For tubulin inhibitors, this often involves assessing the compound's ability to displace a known ligand, such as colchicine, from its binding site on tubulin. nih.gov

Cellular Assays:

Computational Chemistry and in Silico Approaches in the Research of 1 Benzyl 3 4 Bromobenzyl Thio 1h Indole

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 1-benzyl-3-((4-bromobenzyl)thio)-1H-indole, within the active site of a target protein.

The process involves computationally placing the ligand in various conformations and orientations within the protein's binding pocket. A scoring function is then used to estimate the binding affinity, typically expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. Studies on various indole (B1671886) derivatives have successfully employed molecular docking to identify potential biological targets and elucidate binding mechanisms. ijcea.orgresearchgate.net For instance, docking studies on similar 3-thioindole compounds have been used to assess their potential as inhibitors of viral or bacterial enzymes like HIV-1 glycoprotein (B1211001) 120 (gp120) and β-ketoacyl-acyl carrier protein synthase III (FabH). ijcea.org

For 1-benzyl-3-((4-bromobenzyl)thio)-1H-indole, docking simulations would be performed against a panel of known cancer-related targets, such as kinases, polymerases, or proteins involved in cell cycle regulation. The results would highlight which proteins are most likely to be inhibited by the compound. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the active site would be analyzed. nih.gov The benzyl (B1604629) and 4-bromobenzyl groups of the molecule are expected to form significant hydrophobic and pi-stacking interactions, while the indole nitrogen and sulfur atom could act as hydrogen bond acceptors or donors.

Table 1: Hypothetical Molecular Docking Results for 1-benzyl-3-((4-bromobenzyl)thio)-1H-indole

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Tyrosine Kinase (e.g., VEGFR2) | -9.8 | Val 848, Cys 919 | Hydrogen Bond, Hydrophobic |

| Cyclin-Dependent Kinase (e.g., CDK2) | -9.2 | Leu 83, Phe 80 | Hydrophobic, Pi-Stacking |

| B-cell lymphoma 2 (Bcl-2) | -8.7 | Arg 146, Phe 105 | Pi-Cation, Hydrophobic |

| Tubulin (Colchicine Site) | -8.1 | Val 318, Lys 352 | Hydrophobic, van der Waals |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. figshare.com These methods are used to determine the three-dimensional geometry, distribution of electron density, and orbital energies of a compound like 1-benzyl-3-((4-bromobenzyl)thio)-1H-indole.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive and polarizable. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding how it will interact with a biological target. researchgate.net For indole derivatives, DFT calculations have been used to investigate structural parameters, vibrational frequencies, and electronic properties to correlate them with experimental data. figshare.comnih.gov

Table 2: Predicted Electronic Properties of 1-benzyl-3-((4-bromobenzyl)thio)-1H-indole from Quantum Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule |

| Mulliken Charge on Sulfur | -0.15 e | Indicates a nucleophilic region |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing valuable information on the stability of the protein-ligand complex, conformational changes, and the role of solvent molecules. springernature.comresearchgate.net

For 1-benzyl-3-((4-bromobenzyl)thio)-1H-indole, an MD simulation would typically be run for tens to hundreds of nanoseconds. The simulation would start with the best-docked pose of the compound in its target protein's active site. Analysis of the simulation trajectory can reveal how stable the initial binding pose is. Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are calculated to assess the stability of the complex over time. nih.gov Root Mean Square Fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. These simulations are crucial for validating docking results and understanding the dynamic nature of the binding event, which can be critical for designing more potent inhibitors. nih.gov

Pharmacophore Modeling and Virtual Screening Strategies for Lead Optimization

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to bind to a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. dergipark.org.tr

Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of known active molecules (ligand-based). nih.govmdpi.com For a novel scaffold like 1-benzyl-3-((4-bromobenzyl)thio)-1H-indole, a pharmacophore model could be developed based on its docked conformation within a target protein. This model would highlight the key interaction points: the two aromatic rings (benzyl and bromobenzyl) as hydrophobic and aromatic features, the indole nitrogen as a potential hydrogen bond donor, and the sulfur atom as a potential hydrogen bond acceptor.

This pharmacophore model can then be used as a 3D query to rapidly screen large chemical databases for other structurally diverse compounds that possess the same essential features, a process known as virtual screening. nih.gov This strategy is highly effective for identifying new hit compounds and for guiding the optimization of the initial lead compound to improve its potency and selectivity. The indole scaffold is often considered a privileged pharmacophore in drug discovery. nih.gov

Predictive Computational Studies for Biological Activity and ADMET Profile Optimization

In the early stages of drug discovery, it is vital to assess the potential pharmacokinetic properties of a compound. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles can be predicted using various in silico models, which helps to identify potential liabilities before committing to expensive and time-consuming synthesis and in vitro testing. imedpub.comresearchgate.net

For 1-benzyl-3-((4-bromobenzyl)thio)-1H-indole, computational tools can predict properties like oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicities. Many of these predictions are based on established guidelines like Lipinski's Rule of Five, which assesses the "drug-likeness" of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. In silico ADMET studies on indole-thiosemicarbazone and other indole derivatives have shown good correlation with experimental outcomes, demonstrating the predictive power of these methods. researchgate.netnih.gov

Table 3: Predicted ADMET Profile for 1-benzyl-3-((4-bromobenzyl)thio)-1H-indole

| Parameter | Predicted Value/Outcome | Implication |

| Molecular Weight | 452.4 g/mol | Compliant with Lipinski's Rule (<500) |

| logP (Lipophilicity) | 5.8 | High lipophilicity, may affect solubility |

| Hydrogen Bond Donors | 1 (Indole N-H) | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 1 (Sulfur atom) | Compliant with Lipinski's Rule (<10) |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier Permeation | Likely to penetrate | Potential for CNS activity |

| CYP2D6 Inhibition | Predicted Inhibitor | Potential for drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

Q & A

Q. What are the standard synthetic routes and characterization methods for 1-benzyl-3-((4-bromobenzyl)thio)-1H-indole?

Methodological Answer:

- Synthesis : A multi-step approach is typically employed:

- Indole functionalization : Introduce the benzyl group at the 1-position via alkylation using benzyl halides under basic conditions .

- Thioether linkage : React the 3-position of the indole with 4-bromobenzyl thiol (or a disulfide precursor) in the presence of a deprotonating agent (e.g., NaH) .

- Characterization :

- TLC (silica gel plates, EtOAc/hexane eluent) monitors reaction progress .

- NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and purity. For example, the 4-bromobenzyl thioether group shows distinct aromatic proton splitting in ¹H NMR .

- Mass spectrometry (MS) validates molecular weight .

- Elemental analysis ensures stoichiometric purity .

Q. How is single-crystal X-ray diffraction used to determine the molecular structure of this compound?

Methodological Answer:

- Crystallization : Slow evaporation of a saturated solution (e.g., ethanol/dichloromethane) yields diffraction-quality crystals .

- Data collection : A diffractometer (e.g., Bruker D8 Venture) collects intensity data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .

- Structure refinement : SHELXL refines the structure using direct methods and least-squares minimization. Key parameters include:

Advanced Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and intermolecular interactions?

Methodological Answer:

- DFT setup : Use Gaussian or ORCA software with B3LYP/6-311G(d,p) basis set to calculate:

- Frontier orbitals : HOMO-LUMO gaps (e.g., ~4.5 eV) indicate charge-transfer potential .

- Electrostatic potential maps : Highlight nucleophilic (indole sulfur) and electrophilic (bromine) regions .

- Mulliken charges : Quantify charge distribution on sulfur (−0.25 e) and bromine (+0.15 e) .

- Validation : Compare computed bond lengths/angles with X-ray data (deviation < 0.02 Å) .

Q. How can conflicting spectral or crystallographic data be resolved during structural elucidation?

Methodological Answer:

- Spectral contradictions :

- Crystallographic ambiguities :

Q. What strategies optimize antifungal or enzyme-inhibitory activity in derivatives of this compound?

Methodological Answer:

- Bioassay design :

- Antifungal testing : Follow CLSI guidelines for MIC determination against Candida spp. (e.g., MIC = 32 µg/mL for 4-bromobenzyl derivatives) .

- Enzyme inhibition : Use fluorescence-based assays (e.g., sodium-glucose cotransporter inhibition via competitive binding with IC₅₀ ~10 µM) .

- Structure-activity relationship (SAR) :

- Substituent effects : Replace bromine with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .

- Scaffold rigidity : Introduce methyl groups to restrict rotation and improve potency .

Q. How are synthon-based modifications applied to enhance crystallinity or stability?

Methodological Answer:

- Synthon identification : Analyze hydrogen-bonding motifs (e.g., N–H···S interactions in indole-thioether derivatives) .

- Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize π-stacked dimers .

- Thermal analysis : Use DSC/TGA to assess melting points (e.g., 180–190°C) and decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。